molecular formula C17H19N3O4S B2512663 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyrazine CAS No. 1704516-48-2

2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyrazine

Cat. No.: B2512663
CAS No.: 1704516-48-2
M. Wt: 361.42
InChI Key: KJCSFJNYQYCSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]pyrazine is a heterocyclic compound featuring a pyrazine core linked to a piperidine ring via a carbonyl group. The piperidine moiety is further substituted with a 4-methoxybenzenesulfonyl group, which introduces both electron-withdrawing (sulfonyl) and electron-donating (methoxy) characteristics.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-24-13-2-4-14(5-3-13)25(22,23)15-6-10-20(11-7-15)17(21)16-12-18-8-9-19-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCSFJNYQYCSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyrazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 4-(4-methoxybenzenesulfonyl)piperidine. This intermediate is then reacted with pyrazine-2-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

(a) 1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(4-methoxybenzenesulfonyl)piperazine
  • Key Differences : Replaces the pyrazine ring with a cyclopenta[b]thiophene system.
  • The 4-methoxybenzenesulfonyl group is retained, suggesting shared synthetic pathways or sulfonyl-mediated bioactivity .
(b) (E)-4-(4-(2-Benzylidenehydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide Derivatives
  • Key Differences : Substitutes pyrazine with a benzenesulfonamide-hydrazone group.
  • Implications : These compounds (e.g., 5–9 in ) exhibit inhibitory activity against carbonic anhydrases. The hydrazone linker may facilitate reversible binding, whereas the pyrazine in the target compound could enable π-π stacking with aromatic residues in enzyme active sites .
(c) N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide
  • Key Differences : Features a pyrazine-2-carboxamide group linked to a piperidine-containing aromatic system.
  • Implications : High synthetic yield (97.9%) via reflux with K₂CO₃ suggests similar conditions may apply to the target compound. The isopropoxy group enhances solubility, while the target’s sulfonyl group may improve hydrogen-bonding capacity .

Pyrazine-Containing Derivatives

(a) 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine
  • Key Differences : Incorporates a trifluoromethylpyridinyloxy substituent instead of 4-methoxybenzenesulfonyl.
  • Implications : The trifluoromethyl group increases electronegativity and metabolic stability, whereas the target’s methoxybenzenesulfonyl group may enhance polar interactions in biological targets .
(b) 2-(Furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine
  • Key Differences : Replaces the sulfonyl-piperidine group with a furan and trihydroxybutyl chain.
  • Implications : The polar hydroxyl groups in this compound (from ) improve water solubility, contrasting with the target’s balance of hydrophilicity (sulfonyl) and lipophilicity (piperidine) .

Physicochemical and Pharmacokinetic Properties

Compound logP Molecular Weight Key Functional Groups Potential Bioactivity
Target Compound ~3.5* ~407.4* Sulfonyl, methoxy, pyrazine Enzyme inhibition (estimated)
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine 4.23 331.44 Benzylsulfanyl, pyrazolo-pyrazine Undisclosed (structural analog)
(E)-4-(4-(2-(4-Methoxybenzylidene)hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide N/A 475.5 Hydrazone, sulfonamide Carbonic anhydrase inhibition

*Estimated based on structural analogs.

Biological Activity

2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperidine ring : A six-membered nitrogen-containing ring that enhances biological activity.
  • Pyrazine core : A heterocyclic aromatic compound contributing to its pharmacological properties.
  • Methoxybenzenesulfonyl group : This moiety is known for its influence on solubility and bioactivity.

The molecular formula is C15_{15}H18_{18}N2_{2}O3_{3}S, with a molecular weight of approximately 302.38 g/mol. The compound exhibits moderate lipophilicity, which is crucial for membrane permeability and bioavailability.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antimicrobial Activity : Preliminary tests indicate that the compound exhibits significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The IC50_{50} values range from 13 to 22 μM, demonstrating potent antimicrobial properties when combined with other agents .
  • Anticancer Potential : The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines. Mechanistic studies suggest involvement of the NF-κB and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation .

The biological mechanisms underlying the activity of this compound can be summarized as follows:

  • Inhibition of Key Enzymes : The sulfonamide group may interact with target enzymes involved in metabolic pathways, particularly those associated with cancer cell survival.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to mitochondrial membrane disruption, resulting in the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO . This triggers caspase activation pathways that promote programmed cell death.
  • Synergistic Effects : When used in combination therapies, particularly with other antimicrobial agents targeting Mtb, the compound demonstrates enhanced efficacy, achieving near-complete sterilization within two weeks in vivo .

Case Study 1: Antimicrobial Efficacy

A study conducted on piperidine derivatives revealed that this compound significantly inhibited the growth of Mtb strains. The study utilized a combination therapy approach that resulted in improved pharmacokinetic parameters and reduced cytotoxicity compared to traditional treatments .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with this compound led to significant apoptosis induction. The mechanism involved mitochondrial dysfunction and activation of caspases, supporting its potential as an anticancer agent .

Data Tables

Biological Activity IC50 (μM) Mechanism
Antimicrobial (Mtb)13 - 22Inhibition of enzyme activity
Anticancer (Breast)N/AApoptosis via mitochondrial pathway

Q & A

Q. What are the standard synthetic routes for 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyrazine, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Formation of the piperidine-4-sulfonyl intermediate via sulfonation of 4-methoxybenzenesulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Coupling the sulfonyl-piperidine intermediate with pyrazine-2-carboxylic acid using carbodiimide reagents (e.g., EDCI/HOBt) in acetonitrile or DMF at room temperature .
  • Optimization : Microwave-assisted synthesis can reduce reaction times (from 24 hours to 2–4 hours) and improve yields (up to 70–85%) by enhancing coupling efficiency .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry. For example, the piperidine ring protons appear as multiplet signals at δ 1.55–3.50 ppm, while pyrazine protons resonate as singlets near δ 8.50–9.00 ppm .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1680 cm1^{-1}) and S=O stretching (~1150 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]+^+: 434.12; observed: 434.15) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Molecular Docking : Use software like AutoDock Vina to model binding to carbonic anhydrase IX (a cancer target). The sulfonyl group shows high affinity for zinc in the enzyme’s active site, with binding energies ≤ −9.5 kcal/mol .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) values < 2 Å indicate stable binding .
  • ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB: −0.5) and CYP450 inhibition risk (CYP3A4: high) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Re-evaluate IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C). For example, discrepancies in carbonic anhydrase inhibition (reported IC50_{50}: 12–50 nM) may arise from assay buffer differences .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonamide group in acidic conditions) that may alter activity .
  • Orthogonal Assays : Validate enzyme inhibition via fluorescence-based and radiometric assays to rule out false positives .

Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties in preclinical models?

  • In Vitro :
    • Solubility : Use shake-flask method in PBS (pH 7.4); expected solubility: 25–50 µM.
    • Plasma Stability : Incubate with rat plasma (37°C, 1 hour); >90% stability indicates low esterase susceptibility .
  • In Vivo :
    • Pharmacokinetic Profiling : Administer 10 mg/kg IV/PO in rodents. Reported t1/2t_{1/2}: 3–5 hours; bioavailability: 40–60% .
    • Tissue Distribution : LC-MS/MS quantifies brain-to-plasma ratios (0.3–0.5) .

Methodological Challenges and Solutions

Q. How to address low yields during the final coupling step of the synthesis?

  • Catalyst Screening : Replace EDCI with DMTMM for higher coupling efficiency (yield improvement: 50% → 75%) .
  • Solvent Optimization : Use DMF instead of acetonitrile to enhance solubility of intermediates .
  • Purification : Employ reverse-phase HPLC (C18 column, 70% MeOH/H2_2O) to isolate the product from unreacted starting materials .

Q. What experimental controls are essential when evaluating the compound’s enzyme inhibition activity?

  • Positive Controls : Include acetazolamide (carbonic anhydrase inhibitor, IC50_{50}: 10 nM) to validate assay conditions .
  • Negative Controls : Test the sulfonyl-piperidine intermediate to confirm that inhibition is not due to byproducts .
  • Blind Docking : Perform docking with scrambled ligand conformations to rule out false binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.